REACTION_SMILES
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[Br:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([CH3:10])[cH:9]1.[C:19](=[O:20])([O-:21])[O-:22].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[Cu:25].[F:11][c:12]1[cH:13][cH:14][c:15]([SH:18])[cH:16][cH:17]1.[K+:23].[K+:24]>>[c:2]1([S:18][c:15]2[cH:14][cH:13][c:12]([F:11])[cH:17][cH:16]2)[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([CH3:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C#N)c(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cu]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Fc1ccc(S)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Type
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product
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Smiles
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Cc1ccc(C#N)c(Sc2ccc(F)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |